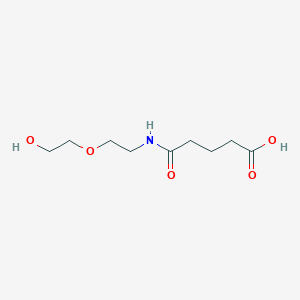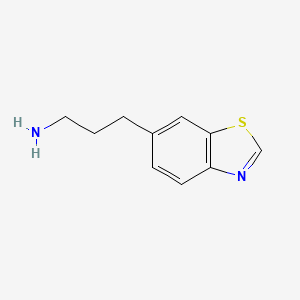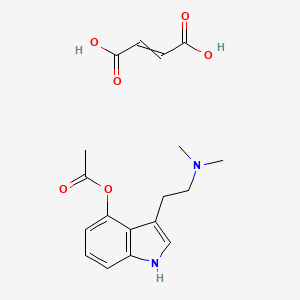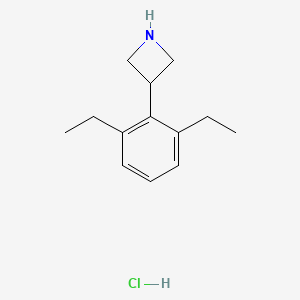
3-(2,6-Diethylphenyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Diethylphenyl)azetidine Hydrochloride: is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Diethylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to inherent challenges.
Another method involves the cyclization of β-lactams, which can be achieved through various cyclization, nucleophilic substitution, and ring-expansion reactions . These methods often employ reagents such as dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the aza Paternò–Büchi reaction or β-lactam cyclization. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Diethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2,6-Diethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Diethylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, it modulates oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . The compound’s ring strain and reactivity also enable it to interact with various biological targets, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Uniqueness
3-(2,6-Diethylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylphenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H20ClN |
|---|---|
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
3-(2,6-diethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-3-10-6-5-7-11(4-2)13(10)12-8-14-9-12;/h5-7,12,14H,3-4,8-9H2,1-2H3;1H |
Clave InChI |
JETYBXGJXJDKQI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


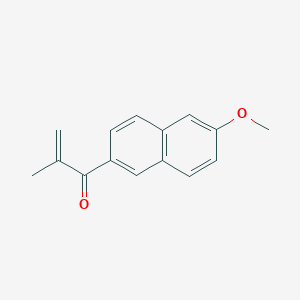
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)

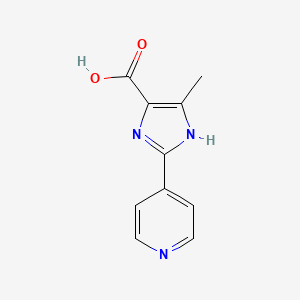

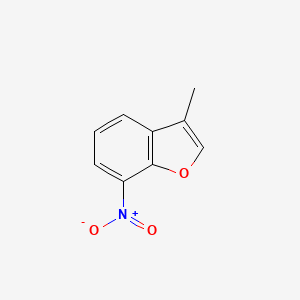
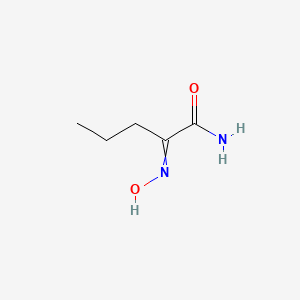
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)

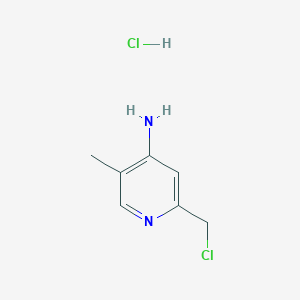
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
